3-Bromo-N-methyl-N-nitroso benzenemethanamine
Description
3-Bromo-N-methyl-N-nitroso benzenemethanamine is a brominated aromatic amine derivative characterized by a benzene ring substituted with a bromine atom at the 3-position and a methyl-nitrosoamine group (-N(CH₃)NO) attached to the benzylic carbon. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol (calculated from standard atomic weights). The presence of bromine enhances its stability and lipophilicity, while the nitroso group introduces reactivity under physiological conditions .
Properties
CAS No. |
98736-47-1 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
COKMTJNEJDZWKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of m-Bromo-N-methyl-N-nitrosobenzylamine typically begins with the nitration of benzene to form nitrobenzene. This is followed by reduction to form aniline.
Bromination: The aniline derivative is then brominated at the meta position using bromine or a brominating agent such as N-bromosuccinimide.
Methylation and Nitrosation: The final steps involve methylation of the amine group using methyl iodide or dimethyl sulfate, followed by nitrosation using nitrous acid or a nitrosating agent like sodium nitrite in acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Bromo-N-methyl-N-nitrosobenzylamine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, potentially forming m-Bromo-N-methylbenzylamine.
Substitution: The bromine atom in the meta position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: m-Bromo-N-methylbenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as a building block in synthetic chemistry.
Biology and Medicine:
- Investigated for its potential biological activity, including its effects on cellular processes and potential as a pharmacological agent.
Industry:
- Potential applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which m-Bromo-N-methyl-N-nitrosobenzylamine exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress. The bromine atom and methylated amine group can interact with biological macromolecules, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
A comparative analysis of key structural analogs is presented in Table 1 .
Key Observations :
- The nitroso group in the target compound distinguishes it from non-nitrosated analogs (e.g., ), conferring electrophilicity and DNA alkylation capacity .
- Bromine at the 3-position is common across analogs, influencing lipophilicity and halogen bonding interactions.
- Substitutions like methoxy groups (e.g., ) or hydrochloride salts () modify solubility and pharmacokinetics.
Metabolic Activation :
Dietary and Environmental Exposure :
- Dietary intake of preformed N-nitroso compounds (e.g., cured meats) averages 0.5–1.0 µg/day in Western diets , but endogenous nitrosation of amines (e.g., from drugs or foods) poses a greater risk . Brominated analogs like the target compound are less studied in dietary contexts but may arise from industrial or pharmaceutical sources.
Stability and Reactivity
- Nitroso Group Instability: The target compound is prone to photolytic and thermal decomposition, releasing nitric oxide (NO) and generating nitrosative stress . Non-nitrosated analogs () are more stable under ambient conditions.
- Halogen Effects: Bromine at the 3-position enhances resistance to enzymatic degradation compared to non-halogenated analogs (e.g., N-nitrosodimethylamine) .
Biological Activity
3-Bromo-N-methyl-N-nitroso benzenemethanamine, also known as m-Bromo-N-methyl-N-nitrosobenzylamine, is an organic compound with the chemical formula CHBrNO and a molecular weight of 229.07 g/mol. This compound is characterized by its unique structural properties, which include a bromine atom at the meta position of the benzyl group and a nitroso group attached to a methylated amine. Due to these features, it has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry.
| Property | Value |
|---|---|
| CAS Number | 98736-47-1 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-N-methylnitrous amide |
| InChI | InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
| Canonical SMILES | CN(CC1=CC(=CC=C1)Br)N=O |
Synthesis
The synthesis of 3-Bromo-N-methyl-N-nitroso benzenemethanamine typically involves several steps:
- Nitration of Benzene : Producing nitrobenzene.
- Reduction : Converting nitrobenzene to aniline.
- Bromination : Brominating the aniline derivative at the meta position.
- Methylation : Methylating the amine group.
- Nitrosation : Introducing the nitroso group.
These synthetic routes are critical for producing this compound in a laboratory setting and understanding its reactivity.
The biological activity of 3-Bromo-N-methyl-N-nitroso benzenemethanamine is primarily attributed to its nitroso group, which can participate in redox reactions. This interaction may influence cellular oxidative stress and affect various signaling pathways within biological systems. The bromine atom and methylated amine group can also interact with enzymes and other macromolecules, potentially altering their activity.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that compounds with nitroso groups can exhibit anticancer properties by inducing apoptosis in cancer cells. Research has shown that derivatives similar to 3-Bromo-N-methyl-N-nitroso benzenemethanamine can inhibit tumor growth in vitro and in vivo models by disrupting cellular proliferation pathways.
- Neurotoxicity : Some studies have explored the neurotoxic effects of nitroso compounds, including potential impacts on neurotransmitter systems. For instance, exposure to certain nitroso compounds has been linked to oxidative damage in neuronal cells, which could contribute to neurodegenerative diseases.
- Antimicrobial Properties : There is emerging evidence suggesting that nitroso compounds may possess antimicrobial activity. Research has indicated that 3-Bromo-N-methyl-N-nitroso benzenemethanamine could inhibit bacterial growth through mechanisms involving oxidative stress induction.
Comparative Analysis
To better understand the biological implications of 3-Bromo-N-methyl-N-nitroso benzenemethanamine, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| m-Bromo-N-methylbenzylamine | Lacks nitroso group | Less reactive; lower potential for redox activity |
| N-methyl-N-nitrosobenzylamine | Lacks bromine atom | Different reactivity profile; potential for pharmacological applications |
The presence of both the bromine atom and the nitroso group in 3-Bromo-N-methyl-N-nitroso benzenemethanamine enhances its reactivity and potential utility in various biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
